molecular formula C9H17NO B13166887 [1-(Piperidin-3-yl)cyclopropyl]methanol

[1-(Piperidin-3-yl)cyclopropyl]methanol

Cat. No.: B13166887
M. Wt: 155.24 g/mol
InChI Key: LILRLPWZVWHWHO-UHFFFAOYSA-N
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Description

[1-(Piperidin-3-yl)cyclopropyl]methanol is a chemical compound with the molecular formula C₉H₁₇NO It features a cyclopropyl group attached to a piperidine ring, with a methanol group bonded to the cyclopropyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Piperidin-3-yl)cyclopropyl]methanol typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment to Piperidine: The cyclopropyl group is then attached to the piperidine ring through a nucleophilic substitution reaction.

    Introduction of the Methanol Group:

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Various alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the methanol group.

Scientific Research Applications

[1-(Piperidin-3-yl)cyclopropyl]methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of [1-(Piperidin-3-yl)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    [3-(Piperidin-1-yl)cyclopropyl]methanol: Similar structure but with different positioning of the piperidine ring.

    [1-(Piperidin-4-yl)cyclopropyl]methanol: Another isomer with the piperidine ring attached at a different position.

    [1-(Piperidin-3-yl)cyclobutyl]methanol: A compound with a cyclobutyl group instead of a cyclopropyl group.

Uniqueness: [1-(Piperidin-3-yl)cyclopropyl]methanol is unique due to its specific structural arrangement, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(1-piperidin-3-ylcyclopropyl)methanol

InChI

InChI=1S/C9H17NO/c11-7-9(3-4-9)8-2-1-5-10-6-8/h8,10-11H,1-7H2

InChI Key

LILRLPWZVWHWHO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2(CC2)CO

Origin of Product

United States

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